

# Application Notes: Preparing a Standard Curve for Ac-LEHD-AFC Assays

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## Compound of Interest

Compound Name: Ac-LEHD-AFC

Cat. No.: B049215

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## Introduction

The **Ac-LEHD-AFC** assay is a highly sensitive method for measuring the activity of caspase-9, an initiator caspase crucial to the intrinsic apoptosis pathway. The assay utilizes the fluorogenic substrate Acetyl-Leu-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin (**Ac-LEHD-AFC**). When cleaved by active caspase-9, the free 7-amino-4-trifluoromethylcoumarin (AFC) is released. Unlike the peptide-bound form, free AFC emits a strong yellow-green fluorescent signal.<sup>[1]</sup> To accurately quantify caspase-9 activity, it is essential to convert the relative fluorescence units (RFU) measured in an experiment into the absolute amount of AFC produced. This is achieved by generating a standard curve using known concentrations of free AFC.<sup>[1][2]</sup> These application notes provide a detailed protocol for preparing a reliable AFC standard curve.

## Principle of the Standard Curve

A standard curve establishes a linear relationship between the concentration of a substance and its measured signal.<sup>[3][4]</sup> In this assay, a series of dilutions of free AFC are prepared, and their fluorescence is measured at the same excitation and emission wavelengths used for the enzymatic assay (Excitation  $\approx$  400 nm, Emission  $\approx$  505 nm).<sup>[5][6]</sup> The resulting data are plotted with fluorescence intensity (RFU) on the Y-axis and the amount of AFC (e.g., in picomoles) on the X-axis. A linear regression analysis of this plot yields an equation ( $y = mx + c$ ), which can then be used to calculate the exact amount of AFC generated in experimental samples based on their fluorescence readings.

## Experimental Protocol

This protocol details the steps for creating an AFC standard curve in a 96-well plate format, suitable for most fluorescence plate readers. It is recommended to use an opaque, black 96-well plate to minimize light scatter and background fluorescence.

### 1. Materials and Reagents

- Free AFC (7-Amino-4-trifluoromethylcoumarin) standard
- Dimethyl sulfoxide (DMSO), anhydrous
- Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)[\[2\]](#)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader with filters for Ex/Em = 400/505 nm
- Precision single and multichannel pipettes

### 2. Preparation of AFC Stock and Working Solutions

Proper preparation of the initial stock solution is critical for accuracy. AFC powder should be dissolved in high-quality DMSO.

- 10 mM AFC Stock Solution: Dissolve a precisely weighed amount of AFC powder in DMSO to create a 10 mM stock solution. For example, dissolve 2.29 mg of AFC (MW = 229.15 g/mol ) in 1 mL of DMSO. Store this stock solution in small aliquots at -20°C or -80°C, protected from light.[\[2\]](#)
- 100  $\mu$ M AFC Working Solution: Briefly centrifuge the 10 mM stock solution vial before opening. Dilute the 10 mM AFC stock solution 1:100 in Assay Buffer. For example, add 10  $\mu$ L of 10 mM AFC stock to 990  $\mu$ L of Assay Buffer to make a 100  $\mu$ M working solution. This working solution should be prepared fresh for each experiment.

### 3. Generation of Standard Curve in a 96-Well Plate

The following steps describe how to perform serial dilutions directly in the 96-well plate to generate the standard curve. The final volume in each well will be 100  $\mu$ L.

- Add 50  $\mu$ L of Assay Buffer to wells B1 through H1.
- Add 100  $\mu$ L of the 100  $\mu$ M AFC Working Solution to well A1. This well will contain the highest concentration, which corresponds to 10 nmol of AFC per well.
- Perform the serial dilution:
  - Transfer 50  $\mu$ L from well A1 to well B1. Mix thoroughly by pipetting up and down several times without creating bubbles.
  - Transfer 50  $\mu$ L from well B1 to well C1. Mix thoroughly.
  - Continue this 1:2 serial dilution down to well G1.
  - Do not add any AFC to well H1. This well will serve as the blank (0 AFC) to measure background fluorescence.
- After dilutions, the total volume in wells B1 to H1 should be 50  $\mu$ L. Add 50  $\mu$ L of Assay Buffer to wells B1 through G1 to bring the final volume in all wells (A1-H1) to 100  $\mu$ L. Mix the contents of each well gently.

#### 4. Fluorescence Measurement

- Place the 96-well plate into a fluorescence microplate reader.
- Set the excitation wavelength to 400 nm and the emission wavelength to 505 nm.<sup>[1][2]</sup>
- Record the fluorescence intensity (RFU) for each well.
- It is recommended to prepare each standard in triplicate and use the average value for plotting the curve.

## Data Presentation and Analysis

### 1. Data Tabulation

Organize the collected data as shown in the table below. First, calculate the average RFU for each standard concentration. Then, subtract the average RFU of the blank (Well H1) from all other standards to obtain the corrected fluorescence.

Well	AFC Concentration (μM)	Amount of AFC per well (pmol)	Average RFU	Corrected RFU (Avg. RFU - Blank)
A1	50.0	5000		
B1	25.0	2500		
C1	12.5	1250		
D1	6.25	625		
E1	3.125	312.5		
F1	1.563	156.3		
G1	0.781	78.1		
H1	0 (Blank)	0	0	

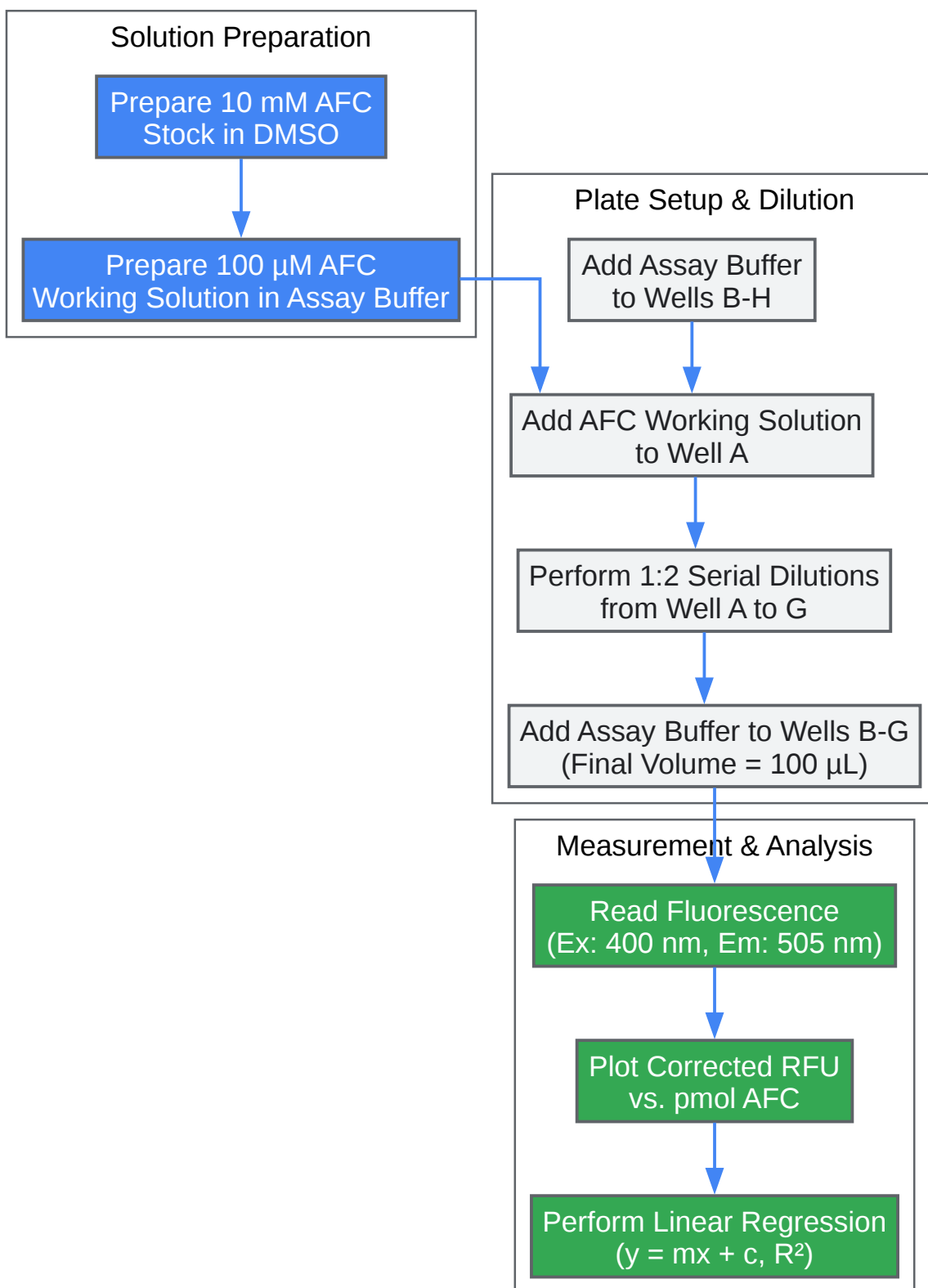
Note: The amount of AFC per well (in pmol) is calculated as: Concentration (μM) x Volume (L) x 1,000,000 pmol/μmol. For well A1: 50 μmol/L \* 0.0001 L \* 1,000,000 pmol/μmol = 5000 pmol.

## 2. Plotting and Linear Regression

Plot the Corrected RFU (Y-axis) against the Amount of AFC per well in pmol (X-axis). Perform a linear regression analysis to fit a straight line to the data points. The resulting equation ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ) should be calculated. An  $R^2$  value close to 1.0 (e.g., >0.99) indicates a strong linear relationship and a reliable standard curve. This equation can then be used to determine the amount of AFC produced in your experimental samples.

## Visualizations

Diagram 1: Experimental Workflow



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